(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that oxazole derivatives can interact with biological targets, leading to various therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[4-(methoxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-[4-(ethoxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of the benzyloxy and chlorophenyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H16ClNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16ClNO3/c24-20-9-5-4-8-19(20)22-25-21(23(26)28-22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
InChI Key |
VNDUEFDFIKVSAP-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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